Searches of PubChem [] and other chemical databases haven't revealed any published research directly connected to 5-ABMH.
Some commercial suppliers offer 5-ABMH, but the product descriptions primarily focus on its availability for purchase, not its scientific applications [].
5-Amino-4-bromo-2-methoxyphenol hydrochloride, with the chemical formula C₇H₈BrN₁O₂·HCl and a molecular weight of 254.51 g/mol, is a compound characterized by the presence of an amino group, a bromine atom, and a methoxy group on a phenolic structure. It is recognized for its potential applications in pharmaceuticals and as a biochemical reagent. The compound is soluble in water and exhibits high bioavailability, making it suitable for various biological studies .
There is no scientific research available on the mechanism of action of 5-ABM-HCl.
These reactions highlight its versatility in organic synthesis and medicinal chemistry .
Further research is needed to elucidate its specific biological mechanisms and therapeutic applications .
The synthesis of 5-Amino-4-bromo-2-methoxyphenol hydrochloride can be achieved through various methods:
The choice of synthesis method may depend on the availability of starting materials and desired yield .
5-Amino-4-bromo-2-methoxyphenol hydrochloride has potential applications in:
Due to its properties, it may also find use in developing new therapeutic agents targeting various diseases .
Several compounds share structural similarities with 5-Amino-4-bromo-2-methoxyphenol hydrochloride. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
5-Bromo-2-methoxyphenol | C₇H₇BrO₂ | Lacks amino group; primarily used as a reagent. |
4-Bromo-2-methoxyphenol | C₇H₇BrO₂ | Similar structure but differs in substitution pattern. |
5-Amino-2-bromo-4-methoxyphenol | C₇H₈BrN₁O₂ | Contains both amino and bromo groups; potential for diverse reactivity. |
The uniqueness of 5-Amino-4-bromo-2-methoxyphenol hydrochloride lies in its specific arrangement of functional groups, which may confer distinct biological activities and reactivity compared to these similar compounds .